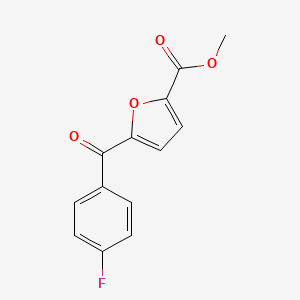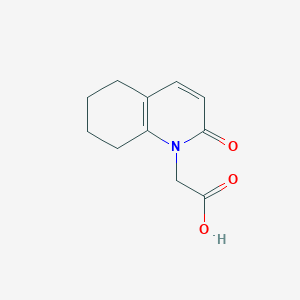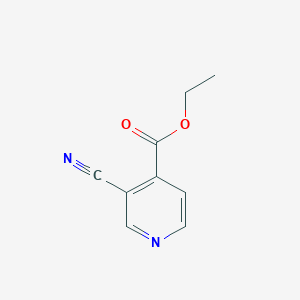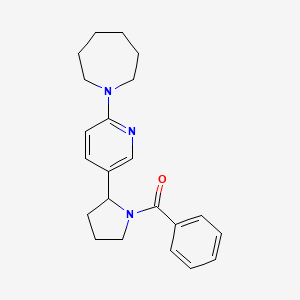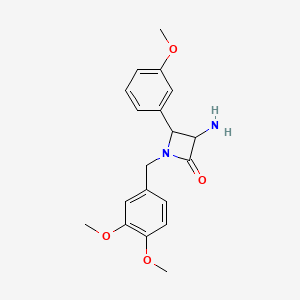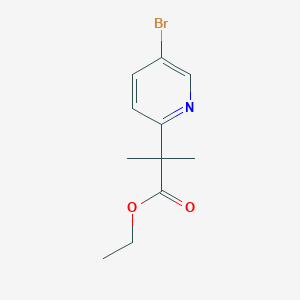
1-Azabicyclo(2.2.2)octane, 4-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-azabicyclo[2.2.2]octane is a bicyclic compound with the molecular formula C₉H₁₃N and a molecular weight of 135.2062 g/mol . This compound is characterized by its unique structure, which includes an ethynyl group attached to a 1-azabicyclo[2.2.2]octane framework. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
The synthesis of 4-ethynyl-1-azabicyclo[2.2.2]octane can be achieved through several routes. One common method involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction is typically carried out at elevated temperatures (around 425°C) and can yield up to 84.3% of the desired product . Industrial production methods may involve similar dehydration reactions, optimized for higher yields and scalability.
Análisis De Reacciones Químicas
4-Ethynyl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Addition: The ethynyl group can also undergo addition reactions with various reagents, forming new compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-1-azabicyclo[222]octane involves its interaction with specific molecular targets and pathways The nitrogen atom in the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparación Con Compuestos Similares
4-Ethynyl-1-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: Features a different bicyclic structure, leading to distinct biological activities and applications.
Bicyclo[1.1.0]butane: Another bicyclic compound with unique chemical properties and reactivity.
The presence of the ethynyl group in 4-ethynyl-1-azabicyclo[2.2.2]octane imparts unique characteristics, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
52547-86-1 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
4-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-3-6-10(7-4-9)8-5-9/h1H,3-8H2 |
Clave InChI |
YNWQRSDBDBXZIQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CCN(CC1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
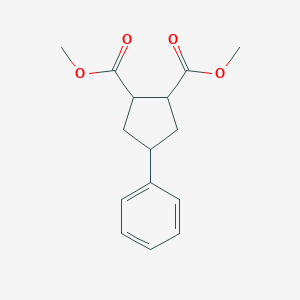
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)
